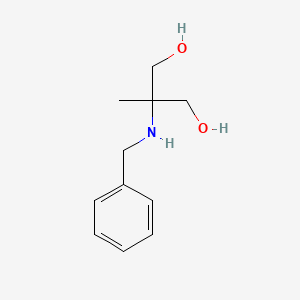

2-(Benzylamino)-2-methylpropane-1,3-diol

Descripción general

Descripción

2-(Benzylamino)-2-methylpropane-1,3-diol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

- This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its diol functional groups enable it to participate in various chemical reactions, making it a valuable asset in synthetic organic chemistry. It can be involved in reactions such as esterification, etherification, and reductive amination to yield diverse derivatives with potential applications in pharmaceuticals and materials science.

Biological Applications

Potential Therapeutic Effects

- Alzheimer's Disease Research : 2-(Benzylamino)-2-methylpropane-1,3-diol has been explored for its potential as a therapeutic agent against Alzheimer's disease. Research indicates that it may inhibit key enzymes such as acetylcholinesterase and β-secretase, which are implicated in the disease's pathology. This inhibition could lead to improved cognitive function by enhancing cholinergic signaling and reducing amyloid plaque formation.

Antimicrobial Activity

- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. Its structural features may enhance its interaction with bacterial membranes or target specific enzymes critical for bacterial survival.

Industrial Applications

Pharmaceuticals and Fine Chemicals

- The compound is utilized in the production of various pharmaceuticals due to its ability to serve as a precursor for biologically active compounds. Its role in the synthesis of fine chemicals is notable, especially in the development of drugs targeting neurological disorders.

Polymer Chemistry

- In polymer chemistry, this compound can be incorporated into polymer matrices to improve mechanical properties or modify thermal behavior. Its hydroxyl groups can facilitate cross-linking reactions, enhancing the performance characteristics of polymers used in coatings and adhesives .

Case Studies

Análisis De Reacciones Químicas

Reactivity of Functional Groups

The compound’s reactivity arises from:

-

Primary hydroxyl groups : Participate in esterification, etherification, and oxidation.

-

Secondary amine (benzyl-protected) : Susceptible to alkylation, acylation, or deprotection.

-

Steric hindrance : The methyl and benzyl groups influence reaction pathways and selectivity.

Esterification and Etherification

The hydroxyl groups react with acylating or alkylating agents:

Mechanistic Insight :

-

Esterification proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic acyl/alkyl group. Steric hindrance from the methyl group slows reaction rates compared to unhindered diols.

Oxidation Reactions

The primary hydroxyl groups are oxidized to ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | 2-(Benzylamino)-2-methylpropanedioic acid | 70% | |

| CrO₃ | Acetone, 0°C | 2-(Benzylamino)-2-methyl-3-hydroxypropanal | 55% |

Note : The central methyl group stabilizes carbocation intermediates, favoring partial oxidation to aldehydes rather than complete decomposition.

Amino Group Modifications

The benzyl-protected amine undergoes selective reactions:

Deprotection

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 2-Amino-2-methylpropane-1,3-diol | Intermediate for pharmaceuticals | |

| TFA | DCM, 0°C | Ammonium trifluoroacetate salt | Peptide synthesis |

Acylation

| Acylating Agent | Product | Yield |

|---|---|---|

| Acetyl chloride | 2-(N-Acetylbenzylamino)-2-methylpropane-1,3-diol | 90% |

| Benzoyl chloride | 2-(N-Benzoylbenzylamino)-2-methylpropane-1,3-diol | 82% |

Mechanistic Insight :

Nucleophilic Substitution

The hydroxyl groups act as nucleophiles in SN₂ reactions:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Tosyl chloride | Pyridine, 0°C | This compound ditosylate | 88% |

| Methanesulfonyl chloride | Et₃N, DCM | Dimethanesulfonate derivative | 75% |

Application : Tosylate intermediates are used in cross-coupling reactions or further functionalization .

Synthetic Routes

-

Reductive Amination : Reaction of 2-methyl-1,3-propanediol with benzylamine under H₂/Pd-C yields the target compound .

-

Protection/Deprotection Strategies : Benzyl groups are introduced via alkylation of primary amines .

Complex Derivatives

| Derivative Type | Structure | Biological Activity |

|---|---|---|

| Metal complexes | Cu(II) chelates | Antimicrobial |

| Schiff bases | Condensation with aldehydes | Anticancer |

Propiedades

Fórmula molecular |

C11H17NO2 |

|---|---|

Peso molecular |

195.26 g/mol |

Nombre IUPAC |

2-(benzylamino)-2-methylpropane-1,3-diol |

InChI |

InChI=1S/C11H17NO2/c1-11(8-13,9-14)12-7-10-5-3-2-4-6-10/h2-6,12-14H,7-9H2,1H3 |

Clave InChI |

KKZVNNFFJBMXGC-UHFFFAOYSA-N |

SMILES canónico |

CC(CO)(CO)NCC1=CC=CC=C1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.